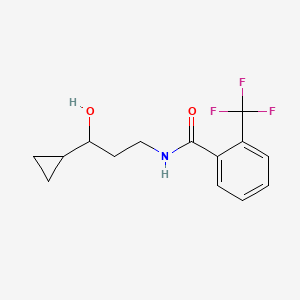
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl chain, and a trifluoromethyl-substituted benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Hydroxypropyl Chain Addition: The hydroxypropyl chain can be added through nucleophilic substitution reactions, where an appropriate halide precursor reacts with a hydroxypropyl nucleophile.
Benzamide Formation: The final step involves the coupling of the hydroxypropyl intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives, typically using amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides or other derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, aiding in the understanding of its mechanism of action.
Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.
作用機序
The mechanism by which N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropyl chain may facilitate hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-2-methylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and binding affinity.
N-(3-cyclopropyl-3-hydroxypropyl)-2-chlorobenzamide: The chlorine substituent may alter the compound’s reactivity and interaction with biological targets.
Uniqueness
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group is known to enhance metabolic stability and binding affinity, making the compound a valuable candidate for further research and development.
特性
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-8-7-12(19)9-5-6-9/h1-4,9,12,19H,5-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQJXFQXQRJPLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
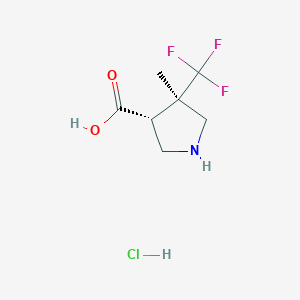

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)
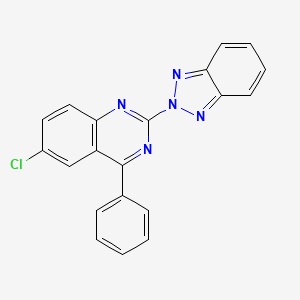
![(E)-N-(5-(3-(3,4-dimethoxyphenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2767145.png)
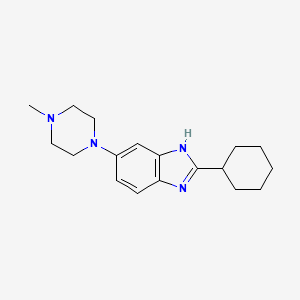
![1-(5-Chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-3-(4-oxo-4,5-dihydrothiazol-2-yl)urea](/img/new.no-structure.jpg)
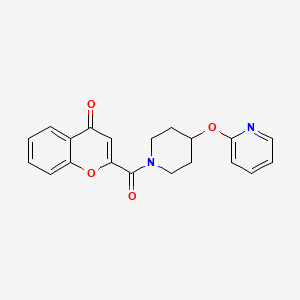
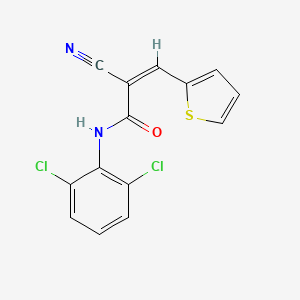
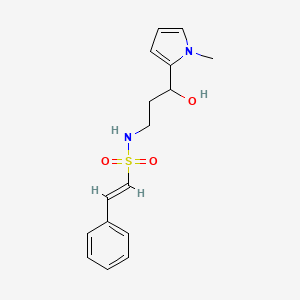
methyl}pyridine-4-carboxamide](/img/structure/B2767158.png)
![(6-Chloropyridin-3-yl)-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2767160.png)
![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)
